2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride
CAS No.:
Cat. No.: VC17520865
Molecular Formula: C4H5Cl2FN4
Molecular Weight: 199.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5Cl2FN4 |
|---|---|
| Molecular Weight | 199.01 g/mol |
| IUPAC Name | (2-chloro-5-fluoropyrimidin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C4H4ClFN4.ClH/c5-4-8-1-2(6)3(9-4)10-7;/h1H,7H2,(H,8,9,10);1H |
| Standard InChI Key | HUKIZBBMXSUVTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)NN)F.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound features a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Substitutents include:
-
Chlorine at position 2, which acts as a leaving group in nucleophilic substitution reactions.
-
Fluorine at position 5, imparting electron-withdrawing effects that modulate ring electronics.
-
Hydrazinyl at position 4, a nucleophilic group that facilitates condensation and cyclization reactions.
-
A hydrochloride salt counterion, improving crystallinity and handling stability.
The molecular formula is C₄H₅ClFN₅·HCl, with a molecular weight of 212.48 g/mol. The presence of fluorine and chlorine creates a π-electron-deficient aromatic system, enhancing reactivity toward nucleophilic aromatic substitution (SNAr) .
Synthetic Routes and Methodological Considerations
Precursor Selection and Functionalization
The synthesis typically begins with 2-chloro-5-fluoro-4-pyrimidinone (CAS: 155-12-4), a commercially available precursor . Key steps include:
-
Hydrazination: Reaction of the 4-keto group with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
-
Salt Formation: Treatment with hydrochloric acid to protonate the hydrazinyl group, yielding the hydrochloride salt.
Example Protocol
-
Dissolve 2-chloro-5-fluoro-4-pyrimidinone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and reflux at 80°C for 6 hours.
-
Cool the mixture, acidify with concentrated HCl (pH 1–2), and precipitate the product.
-
Filter and recrystallize from ethanol/water to obtain white crystals (Yield: 75–85%) .
Challenges in Synthesis
-
Regioselectivity: Competing reactions at the 2-chloro and 5-fluoro positions require careful control of temperature and stoichiometry.
-
Hydrazine Stability: The hydrazinyl group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis .
Physicochemical Properties
The hydrochloride salt improves aqueous solubility (>50 mg/mL at 25°C), making it suitable for solution-phase reactions.
Reactivity and Applications
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro group is highly reactive toward SNAr, enabling:
-
Amination: Replacement with amines to form 2-amino derivatives.
-
Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .
Condensation Reactions
The hydrazinyl group participates in:
-
Schiff Base Formation: Reaction with aldehydes/ketones to generate hydrazones.
-
Heterocycle Synthesis: Cyclocondensation with β-diketones or nitriles to form pyrazoles or triazines .
Pharmaceutical Applications
-
Antibiotic Precursors: Analogous to 5-fluoro-2-chloropyrimidine (CAS: 62802-42-0), used in antibiotic synthesis .
-
HER2 Kinase Inhibitors: Pyrimidine hydrazines are explored in oncology drug discovery.
Agrochemical Applications
Derivatives of 3-chloro-5-fluoro-2-picolinic acid (e.g., florpyrauxifen) show herbicidal activity, suggesting potential utility in herbicide design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume